molecular formula C6H8O2 B13632036 4-Ethynyloxolan-3-ol

4-Ethynyloxolan-3-ol

Cat. No.: B13632036
M. Wt: 112.13 g/mol
InChI Key: RFVUVGUBRWLVEX-UHFFFAOYSA-N
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Description

4-Ethynyloxolan-3-ol is a chiral oxolane derivative characterized by a hydroxyl group at position 3 and an ethynyl group at position 4 of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol. The ethynyl group (-C≡CH) confers unique reactivity, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and serving as a versatile synthetic intermediate. The hydroxyl group enhances solubility, while the ethynyl moiety allows for further functionalization, making it valuable for drug discovery and material science.

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

4-ethynyloxolan-3-ol

InChI

InChI=1S/C6H8O2/c1-2-5-3-8-4-6(5)7/h1,5-7H,3-4H2

InChI Key

RFVUVGUBRWLVEX-UHFFFAOYSA-N

Canonical SMILES

C#CC1COCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethynyloxolan-3-ol can be synthesized through various methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate oxolane derivative. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like tetrahydrofuran (THF) at controlled temperatures .

Industrial Production Methods

Industrial production of 4-Ethynyloxolan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxolane-3-one derivatives.

    Reduction: Formation of 4-ethyloxolan-3-ol or 4-ethyloxolane.

    Substitution: Formation of halogenated oxolane derivatives.

Scientific Research Applications

4-Ethynyloxolan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyloxolan-3-ol involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Key Insights :

  • Electron-Withdrawing Groups (e.g., -Cl, -I): Increase electrophilicity, enhancing antimicrobial activity but reducing solubility .
  • Hydrophilic Groups (e.g., -OH, -NH₂): Improve solubility and interactions with biological targets, as seen in 4-(2-aminoethyl)oxolan-3-ol .
  • Ethynyl Group : Unique for conjugation and click chemistry, enabling applications in bioconjugation and drug delivery systems .

Ring System Variations

Comparisons with non-oxolan heterocycles reveal structural influences on reactivity and applications:

Compound Name Core Structure Key Features Reference
4-Ethynyloxolan-3-ol Oxolane (5-membered) Balanced ring strain; versatile functionalization
3-(4-Ethylphenyl)thiolan-3-ol Thiolane (S atom) Increased lipophilicity; potential material science uses
(3S)-4-(2-Ethylimidazol-1-yl)oxolan-3-ol Oxolane + imidazole Enhanced biological targeting (e.g., enzyme inhibition)

Key Insights :

  • Oxolane : Lower ring strain compared to tetrahydrofuran derivatives, enabling stable chiral centers .
  • Thiolane : Sulfur atom increases lipophilicity, favoring membrane permeability .

Stereochemical and Functional Group Considerations

Stereochemistry and functional group positioning significantly alter properties:

Compound Name Stereochemistry Functional Groups Unique Properties Reference
(3S,4R)-4-Methyloxolan-3-ol (3S,4R) -OH, -CH₃ High enantioselectivity in synthesis
(3S,4R)-4-[2-(3-Methylphenyl)ethynyl]oxolan-3-ol (3S,4R) -OH, -C≡C-(3-methylphenyl) Aromatic conjugation enhances stability
(3S,4R)-4-[2-(Trimethylsilyl)ethynyl]oxolan-3-ol (3S,4R) -OH, -C≡C-Si(CH₃)₃ Silane protection aids in storage and handling

Key Insights :

  • Stereochemistry : Chiral centers (e.g., 3S,4R) are critical for enantioselective applications in pharmaceuticals .
  • Ethynyl Modifications : Bulky groups (e.g., trimethylsilyl) improve stability, while aromatic groups (e.g., 3-methylphenyl) enable π-π interactions .

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